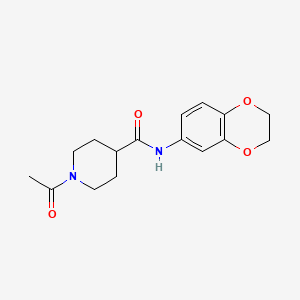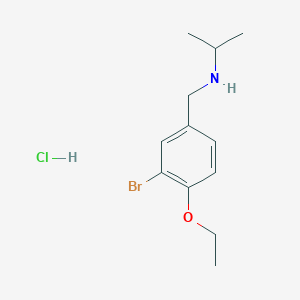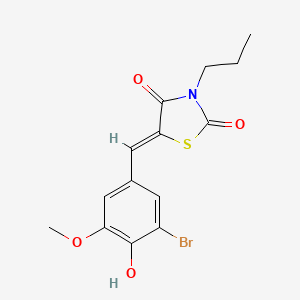![molecular formula C27H26N2O3 B4746936 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4746936.png)
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione
Vue d'ensemble
Description
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione, also known as JP-10, is a cyclic nitramine compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione works by targeting key signaling pathways in cells, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. It has been found to inhibit the activation of these pathways, leading to a reduction in inflammation, cell proliferation, and cell survival.
Biochemical and Physiological Effects
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione has been found to have various biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, reduce oxidative stress, and inhibit angiogenesis (the formation of new blood vessels). It has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione, including:
1. Investigating its potential therapeutic effects for other diseases, such as diabetes and cardiovascular disease.
2. Exploring its mechanism of action in more detail to better understand how it works.
3. Developing new derivatives of 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione with improved potency and selectivity.
4. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione is a promising compound for scientific research due to its various biochemical and physiological effects. Further research is needed to fully understand its potential therapeutic applications and to develop new derivatives with improved properties.
Applications De Recherche Scientifique
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione has been extensively studied for its potential applications in scientific research. It has been found to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione has also been shown to have potential therapeutic effects for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3/c30-25-27(22-11-3-1-4-12-22,23-13-5-2-6-14-23)28-26(31)29(25)17-8-18-32-24-16-15-20-9-7-10-21(20)19-24/h1-6,11-16,19H,7-10,17-18H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEDOKGQPKJESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCN3C(=O)C(NC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-amino-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4746863.png)

![2-[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]-N-ethyl-N-phenylacetamide](/img/structure/B4746887.png)
![1-[(4-ethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4746889.png)
![1-benzyl-2-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4746892.png)
![ethyl 3-[(benzylsulfonyl)amino]-2-methylbenzoate](/img/structure/B4746893.png)
![2-({4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4746901.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4746905.png)


![5-[(2-methoxyethyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4746923.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4746926.png)

![2-({3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4746945.png)